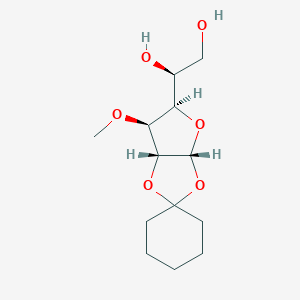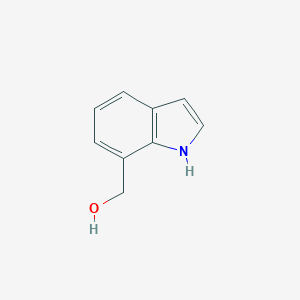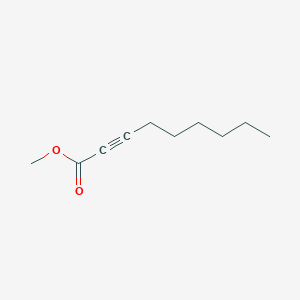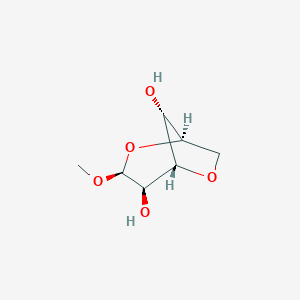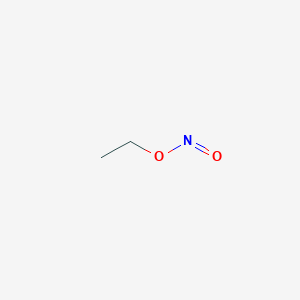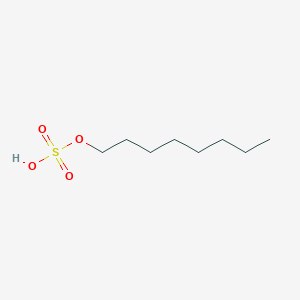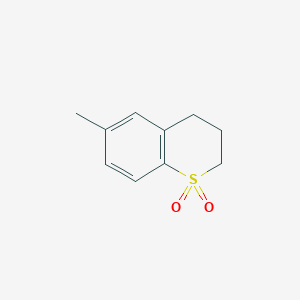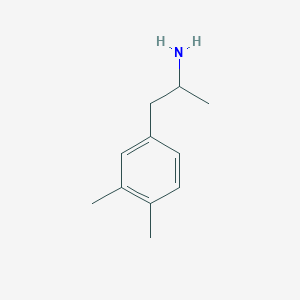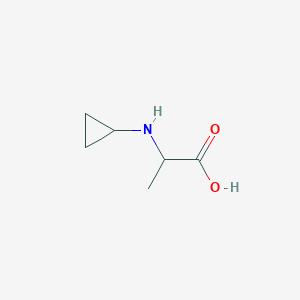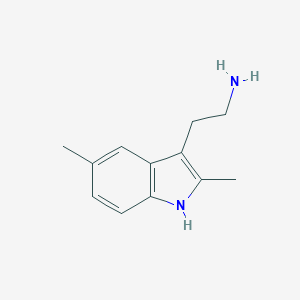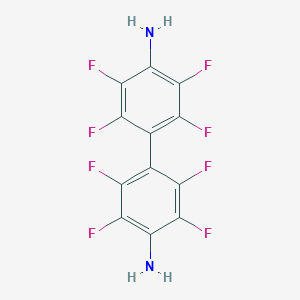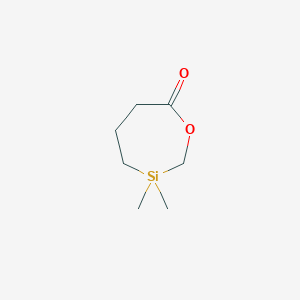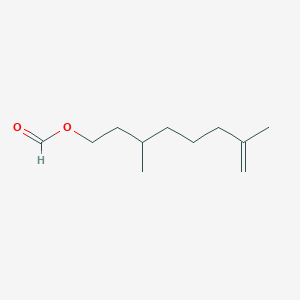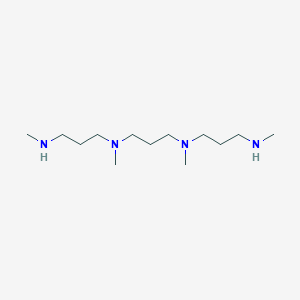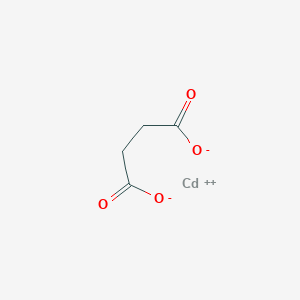
琥珀酸镉
描述
Cadmium succinate is a compound that involves the metal cadmium and succinic acid. This compound has been studied for its structural properties, synthesis methods, and potential applications in various fields such as photocatalysis and materials science.
Synthesis Analysis
Cadmium succinate compounds of different dimensionalities have been synthesized using hydrothermal procedures. These procedures involve the reaction of cadmium (Cd) salts with organic-amine succinates or a mixture of succinic acid and organic amine. This synthesis can yield amine-templated cadmium succinates with open architectures or structures without any amine, possessing layered and three-dimensional structures (R. Vaidhyanathan, S. Natarajan, C. Rao, 2002).
Molecular Structure Analysis
The molecular structures of synthesized cadmium succinate compounds range from one-dimensional chain structures to layered and three-dimensional architectures. These structures exhibit interpenetration similar to diamondoid and alpha-polonium type structures, indicative of the compound's complex molecular framework (R. Vaidhyanathan, S. Natarajan, C. Rao, 2002).
Chemical Reactions and Properties
Cadmium succinate interacts with various molecules and ions in reactions that can inhibit or activate certain biological and chemical processes. For instance, cadmium ions have been found to inhibit membrane-bound succinate dehydrogenase, suggesting a specific interaction site at the enzyme's active site (D. Jay et al., 1991).
Physical Properties Analysis
The physical properties of cadmium succinate compounds, such as thermal stability and photoluminescence, have been investigated. One study synthesized a two-dimensional coordination polymer from cadmium(II) and (S)-2-(benzylamino)succinic acid, showcasing its structural characteristics and properties, including a blue emission with a quantum yield of 8% (Y. Liu, Hongtao Zhang, 2021).
Chemical Properties Analysis
The interaction of cadmium with biochemical processes, such as the inhibition of electron transfer chain complexes and induction of reactive oxygen species, illustrates the chemical properties and reactivity of cadmium-containing compounds. Cadmium has shown to inhibit complexes II and III of the mitochondrial electron transfer chain more significantly than other complexes, stimulating the production of reactive oxygen species (Yudong Wang et al., 2004).
科学研究应用
线粒体电子传递抑制:镉,包括琥珀酸镉,会抑制线粒体电子传递。它特别影响解偶联剂刺激的 NADH 链接底物和琥珀酸的氧化,对泛醌-b-细胞色素 c1 复合物产生重大影响,导致电子流受损 (Miccadei 和 Floridi,1993)。
组织中线粒体酶抑制:镉的施用会导致大鼠各种组织(包括肾脏、睾丸和肺)中的线粒体酶(如琥珀酸脱氢酶和细胞色素 c 氧化酶)显着抑制。这表明镉对不同器官中线粒体功能有广泛影响 (Rao,1983)。
环境和健康危害:镉因其严重的毒性和环境污染风险而闻名。它在人体内积累,特别是影响肝脏和肾脏等器官,并构成重大的健康危害 (Godt 等人,2006)。
植物中的代谢紊乱:在植物中,镉的暴露(包括琥珀酸镉)会导致代谢紊乱。例如,在海蓬子中观察到氨基酸、碳水化合物和三羧酸循环中间体的变化,表明蛋白质降解、渗透调节紊乱和能量代谢中断 (Liu 等人,2011)。
与膜结合酶的相互作用:镉可以与膜结合酶(如琥珀酸脱氢酶)相互作用并抑制它们。这种相互作用表明镉在细胞和亚细胞水平的抑制作用的潜在机制 (Jay 等人,1991)。
对胎儿发育的影响:怀孕期间接触镉会导致母体器官中琥珀酸脱氢酶等酶活性降低,可能影响母婴营养物质的转移和胎儿的生长 (Steibert 等人,1984)。
线粒体损伤序列:镉诱导一系列线粒体损伤,从与蛋白质硫醇相互作用开始,刺激阳离子摄取,并导致线粒体通透性转变和解偶联,进一步导致呼吸链抑制和氧化应激 (Dorta 等人,2003)。
鱼类酶活性调节:在鱼类肝脏中,镉的暴露调节琥珀酸脱氢酶等线粒体酶的活性,表明它也对水生生物有影响 (Vaglio 和 Landriscina,1999)。
镉诱导的烟草细胞线粒体抑制:在烟草细胞中,镉的暴露显着抑制线粒体中的琥珀酸氧化,表明它对植物呼吸代谢的潜在影响 (Reese 和 Roberts,1985)。
致癌机制:镉,包括琥珀酸镉等形式,与多种导致致癌性的机制有关,例如基因表达调节、干扰抗氧化酶、抑制 DNA 修复和破坏细胞间粘附 (Waisberg 等人,2003)。
镉配位的超分子在癌症治疗中的应用:研究表明,镉配位的超分子可以有效治疗某些癌症,如 T 细胞白血病,表明其潜在的治疗应用 (Zhou 等人,2015)。
肾损伤保护:研究表明,甜菜碱补充剂可以保护大鼠镉中毒引起的肾损伤,突出了氧化应激和 caspase-3 在镉肾毒性中的作用 (Hagar 和 Al Malki,2014)。
开放框架琥珀酸镉:已经合成了不同维度的开放框架琥珀酸镉,显示出在材料科学中具有广泛应用的潜力 (Vaidhyanathan 等人,2002)。
对肝线粒体的影响:镉影响大鼠肝线粒体的呼吸,特别是抑制状态 3 NADH 相关的呼吸并影响琥珀酸代谢,表明其潜在的肝毒性 (Cameron 等人,1986)。
胎盘中的氯化镉中毒:接触氯化镉会影响胎盘的酶系统,导致能量不足和潜在的胎儿发育问题 (Włoch,1992)。
镉和肝组织中的酶活性:镉的暴露会影响各种肝脏酶,如乳酸脱氢酶同工酶和琥珀酸脱氢酶,可能干扰能量转运机制和细胞膜转运 (Karthikeyan 和 Bavani,2009)。
巯基羧酸与镉的螯合物:对镉(II) 和锌(II) 与巯基羧酸等螯合剂的配合物进行的研究,提供了有关其在中毒治疗中结合 Cd(II) 和 Zn(II) 的潜在用途的见解 (Crisponi 等人,2002)。
安全和危害
Cadmium succinate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Cadmium exerts toxic effects on the kidneys as well as the skeletal and respiratory systems . It is classified as a human carcinogen . Long-term occupational exposure to cadmium at excess concentrations can cause adverse health effects on the kidneys and lungs .
未来方向
Cadmium-resistant bacteria have been studied for their potential in cadmium remediation . The use of metabolic active immobilized microalgae may be an attractive future option for detoxification and recovery of cadmium . Most cadmium metal today is produced as a by-product of the extraction, smelting, and refining of the nonferrous metals – zinc, lead, and copper .
属性
IUPAC Name |
butanedioate;cadmium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Cd/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIAOOMCMLDTKE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044550 | |
| Record name | Cadmium butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium succinate | |
CAS RN |
141-00-4 | |
| Record name | Cadmium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI6PK28624 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



